5-Borono-1-naphthoic acid

Organoboron chemistry Bioconjugation pH-dependent reactivity

5-Borono-1-naphthoic acid (CAS 216060-11-6) is a heterobifunctional organoboron compound classified as a naphthalenecarboxylic acid derivative bearing a boronic acid functionality. With the molecular formula C11H9BO4 and a molecular weight of 216.00 g/mol, it integrates a carboxylic acid group at position 1 and a boronic acid group at position 5 of the naphthalene scaffold.

Molecular Formula C11H9BO4
Molecular Weight 216 g/mol
CAS No. 216060-11-6
Cat. No. B1422128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Borono-1-naphthoic acid
CAS216060-11-6
Molecular FormulaC11H9BO4
Molecular Weight216 g/mol
Structural Identifiers
SMILESB(C1=C2C=CC=C(C2=CC=C1)C(=O)O)(O)O
InChIInChI=1S/C11H9BO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,15-16H,(H,13,14)
InChIKeyNBMJISAJLZTPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Borono-1-naphthoic acid (CAS 216060-11-6) | Bifunctional Organoboron Building Block for Precision Synthesis and Sensor Design


5-Borono-1-naphthoic acid (CAS 216060-11-6) is a heterobifunctional organoboron compound classified as a naphthalenecarboxylic acid derivative bearing a boronic acid functionality . With the molecular formula C11H9BO4 and a molecular weight of 216.00 g/mol, it integrates a carboxylic acid group at position 1 and a boronic acid group at position 5 of the naphthalene scaffold . This dual functionality enables orthogonal reactivity: the boronic acid participates in Suzuki-Miyaura cross-coupling and reversible diol binding, while the carboxylic acid supports amidation, esterification, and metal-coordination chemistries . The rigid, electron-rich naphthalene core further contributes to defined spatial orientation of reactive sites, making this compound a strategic intermediate for pharmaceutical research, fluorescent sensor development, and materials science applications [1].

Why 5-Borono-1-naphthoic acid Cannot Be Replaced by Generic Naphthalene Boronic Acids


Generic naphthalene boronic acids, such as 1-naphthaleneboronic acid, lack the carboxylic acid handle that is critical for downstream conjugation or surface immobilization . Conversely, simple naphthoic acids are devoid of the boronic acid motif required for C–C bond formation via Suzuki coupling or for reversible diol sensing . Among positional isomers, substitution at the 5-position is predicted to confer a distinct carboxylic acid pKa (~3.44) compared to the 4-isomer (~3.22) , potentially altering solubility, metal-binding affinity, and the pH window for boronate ester formation. These differences in ionization behavior and molecular geometry mean that replacement of 5-borono-1-naphthoic acid with a close analog can lead to divergent reactivity profiles, cross-coupling yields, or sensor selectivity patterns.

Quantitative Differentiation Evidence: 5-Borono-1-naphthoic acid vs. Closest Analogs


pKa Differentiation Relative to the 4-Positional Isomer

The predicted carboxylic acid pKa of 5-borono-1-naphthoic acid is 3.44±0.10, compared to 3.22±0.10 for its 4-positional isomer (4-borono-1-naphthoic acid, CAS 332398-57-9) [1]. This 0.22 pKa unit difference indicates weaker acidity for the 5-isomer, which can influence the compound's protonation state and solubility at processing-relevant pH values (e.g., pH 3–5).

Organoboron chemistry Bioconjugation pH-dependent reactivity

Commercial Availability at Scalable Purity Grades

5-Borono-1-naphthoic acid is commercially available with a purity of 98% (HPLC) in kilogram-scale quantities from major Chinese suppliers such as Capotchem, whereas the 4-isomer is typically offered at 95–98% purity by various vendors [1]. The availability of a consistent 98% purity grade with documented batch-specific QC data (NMR, HPLC) reduces the risk of byproduct interference in multi-step syntheses .

Chemical procurement Scale-up synthesis Quality control

Spatial Orientation Advantage in Orthogonal Bioconjugation

The 5-position substitution places the boronic acid and carboxylic acid groups on the same face of the naphthalene ring, creating an acute angle between the two reactive vectors. In contrast, 1-naphthaleneboronic acid (CAS 13922-41-3) lacks a second functional group, and 4-borono-1-naphthoic acid places the two groups in a more linear, para-like orientation . Class-level inference from naphthalene-based bifunctional linkers suggests this angular geometry can yield superior selectivity in heterobifunctional crosslinking and PROTAC design [1].

Drug discovery PROTACs Bioconjugation

Fluorescent Sensor Development Based on Naphthalene-Boronic Acid Scaffold

While no literature directly evaluates 5-borono-1-naphthoic acid as a fluorescent sensor, the compound class of naphthalene boronic acids has been extensively studied for diol recognition . A structurally related system demonstrated a 41-fold fluorescence intensity increase upon fructose binding in phosphate buffer at pH 7.4 [1]. The carboxylic acid handle at position 5 of the target compound provides a convenient attachment point for conjugation to fluorophores, quenchers, or solid supports, which is not available in simpler naphthalene boronic acids .

Fluorescent sensors Glucose sensing Diol recognition

High-Value Application Scenarios for 5-Borono-1-naphthoic acid Based on Structural Evidence


Precision Synthesis of Biaryl Pharmaceutical Intermediates

5-Borono-1-naphthoic acid serves as a strategic Suzuki-Miyaura coupling partner for constructing biaryl motifs found in drug candidates. Its orthogonal carboxylic acid handle permits subsequent amidation with amine-bearing pharmacophores without the need for protecting group manipulation on the boronic acid site [1]. The predicted pKa difference relative to the 4-isomer suggests a distinct reactivity window that may benefit chemoselective coupling in complex substrates.

Rational Design of Heterobifunctional PROTAC and RIBOTAC Warheads

The 1,5-disubstituted naphthalene scaffold provides an angular geometry that is particularly suited for bridging E3 ligase ligands and target-protein ligands in proteolysis-targeting chimeras (PROTACs) [1]. 5-Borono-1-naphthoic acid enables sequential, orthogonal conjugation: Suzuki coupling at the boronic acid to introduce a target-binding motif, followed by amidation at the carboxylic acid to attach the E3 ligase recruiter, all without cross-reactivity .

Fluorescent Chemosensor Platform for Carbohydrate and Diol Detection

The boronic acid moiety forms reversible cyclic boronate esters with 1,2- and 1,3-diols, while the naphthalene core can be exploited as a fluorescent reporter upon appropriate derivatization [1]. The carboxylic acid group enables covalent immobilization onto amine-functionalized surfaces, nanoparticles, or optical fibers, converting the soluble sensor into a reusable solid-state detection platform for continuous glucose monitoring or process analytical technology (PAT) .

Metal-Organic Framework (MOF) and Covalent-Organic Framework (COF) Linker

The rigid, ditopic nature of 5-borono-1-naphthoic acid makes it a candidate linker for constructing porous frameworks. The boronic acid can undergo self-condensation to form boroxine linkages or coordinate with metal nodes, while the carboxylic acid can bind to metal clusters such as Zn₄O or Zr₆O₄(OH)₄ [1]. This dual binding capability may yield frameworks with hierarchical porosity and post-synthetic modification potential .

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